molecular formula C10H10FNO2 B14811849 3-Cyclopropoxy-4-fluorobenzamide

3-Cyclopropoxy-4-fluorobenzamide

Cat. No.: B14811849
M. Wt: 195.19 g/mol
InChI Key: UNDNISLMCXXAOO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluorobenzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzamide core

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-4-fluorobenzoic acid with appropriate reagents to form the benzamide derivative. The reaction conditions typically include the use of coupling agents and solvents to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-4-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-4-fluorobenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluorobenzamide

InChI

InChI=1S/C10H10FNO2/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13)

InChI Key

UNDNISLMCXXAOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)N)F

Origin of Product

United States

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